Zosuquidar Zosuquidar LSM-5782 is a carbopolycyclic compound.
Zosuquidar is a compound of antineoplastic drug candidates currently under development. It is now in "Phase 3" of clinical tests in the United States. Its action mechanism consists of the inhibition of P-glycoproteins; other drugs with this mechanism include tariquidar and laniquidar.
Zosuquidar is a difluorocyclopropyl quinoline. Zosuquidar binds with high affinity to P-glycoprotein and inhibits P-glycoprotein-mediated multidrug resistance (MDR). P-glycoprotein, encoded by the MDR-1 gene, is a member of the ATP-binding cassette superfamily of transmembrane transporters and prevents the intracellular accumulation of many natural product-derived cytotoxic agents.
Brand Name: Vulcanchem
CAS No.: 167354-41-8
VCID: VC0003434
InChI: InChI=1S/C32H31F2N3O2/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27/h1-14,21,29-31,38H,15-20H2/t21-,29-,30+,31?/m0/s1
SMILES: C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47
Molecular Formula: C32H31F2N3O2
Molecular Weight: 527.6 g/mol

Zosuquidar

CAS No.: 167354-41-8

Cat. No.: VC0003434

Molecular Formula: C32H31F2N3O2

Molecular Weight: 527.6 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Zosuquidar - 167354-41-8

CAS No. 167354-41-8
Molecular Formula C32H31F2N3O2
Molecular Weight 527.6 g/mol
IUPAC Name (2S)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol
Standard InChI InChI=1S/C32H31F2N3O2/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27/h1-14,21,29-31,38H,15-20H2/t21-,29-,30+,31?/m0/s1
Standard InChI Key IHOVFYSQUDPMCN-AUAXPYEWSA-N
Isomeric SMILES C1CN(CCN1C[C@@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47
SMILES C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47
Canonical SMILES C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47
Appearance Solid powder

Chemical and Pharmacological Profile of Zosuquidar

Molecular Structure and Target Specificity

Zosuquidar (C₃₂H₃₁F₂N₃O₂) is a small molecule with a molecular weight of 527.616 g/mol, characterized by its selective inhibition of P-gp, an ATP-dependent efflux pump encoded by the ABCB1 gene . Unlike first-generation modulators like cyclosporine A, zosuquidar exhibits minimal interaction with other ATP-binding cassette transporters, such as multidrug resistance-related protein 1 (MRP1) or breast cancer resistance protein (BCRP), at concentrations below 1 μM . This specificity reduces off-target effects and mitigates pharmacokinetic (PK) interactions with co-administered chemotherapeutics, a critical advantage in combinatorial regimens .

Mechanism of Action

P-gp overexpression in cancer cells facilitates the efflux of hydrophobic chemotherapeutic agents, such as anthracyclines and taxanes, conferring drug resistance . Zosuquidar binds to the drug-binding pocket of P-gp with a dissociation constant (Kᵢ) of 59 nM, competitively inhibiting substrate translocation and intracellular drug retention . Preclinical models demonstrated that zosuquidar restored daunorubicin sensitivity in P-gp-positive leukemia cell lines by increasing intracellular drug accumulation by 3- to 5-fold .

Clinical Trial Outcomes: Successes and Limitations

Phase III Trial in Elderly AML (ECOG 3999)

A randomized, double-blind study of 449 AML patients aged >60 years compared zosuquidar (550 mg) plus cytarabine/daunorubicin to placebo . Key outcomes included:

Despite adequate P-gp inhibition (67.5% of patients showed functional modulation), zosuquidar failed to improve survival, underscoring the contribution of non-P-gp resistance mechanisms .

Heterogeneity in Multidrug Resistance

Functional assays in AML blasts revealed four distinct MDR phenotypes:

  • P-gp-Dependent Efflux: Sensitive to zosuquidar (30% of cases) .

  • Non-P-gp Efflux: Mediated by BCRP or MRP1 (25%) .

  • Dual Efflux: Co-expression of P-gp and non-P-gp transporters (20%) .

  • Efflux-Independent Resistance: Linked to apoptotic dysregulation (25%) .

This heterogeneity explains why P-gp inhibition alone achieved only a 15% increase in daunorubicin retention in clinical specimens .

Emerging Insights and Future Directions

Biomarker-Driven Patient Stratification

Retrospective analysis of ECOG 3999 identified cytogenetic risk and P-gp activity as independent prognostic factors . Patients with favorable cytogenetics and P-gp overexpression derived marginal benefit from zosuquidar (HR: 0.89, 95% CI: 0.72–1.10), suggesting that biomarker-enriched trials may enhance therapeutic precision .

Combinatorial Strategies

Preclinical data support combining zosuquidar with BCRP inhibitors (e.g., Ko143) or apoptosis sensitizers (e.g., venetoclax) to address concurrent resistance pathways . A phase Ib trial evaluating zosuquidar with liposomal doxorubicin in solid tumors is ongoing (NCT04834314).

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator